molecular formula C15H24N4O B5531235 (3R*,4S*)-4-cyclopropyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine

(3R*,4S*)-4-cyclopropyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine

Cat. No. B5531235
M. Wt: 276.38 g/mol
InChI Key: VFDCQWRWAUHACB-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • This compound is part of a larger family of chemical compounds that have been extensively studied for their unique chemical structures and potential applications. Research papers often focus on the synthesis and structural analysis of these compounds due to their relevance in various fields.

Synthesis Analysis

  • Diastereoselective Synthesis : A study by Carson and Kerr (2005) describes the diastereoselective synthesis of pyrrolidines, which are key components in compounds like the one , using a catalytic reaction involving Yb(OTf)3 (Carson & Kerr, 2005).
  • Practical Large-Scale Synthesis : Another approach for synthesizing related pyrrolidin-3-ol compounds is discussed by Kotian et al. (2005), highlighting a large-scale synthesis method without using chromatography (Kotian et al., 2005).

Molecular Structure Analysis

  • Crystal Structure and Hirshfeld Surface Analysis : The molecular structure of related compounds has been studied using X-ray diffraction and Hirshfeld surface analysis, as detailed in research by Joekar et al. (2023), which focuses on understanding the supramolecular characteristics and hydrogen bonding (Joekar et al., 2023).

Chemical Reactions and Properties

  • Stereospecific Synthesis : Oliveira Udry et al. (2014) describe the stereospecific synthesis of pyrrolidines with varied configurations, which is crucial for understanding the chemical reactions and properties of such compounds (Oliveira Udry et al., 2014).
  • Bicyclization Approaches : Tu et al. (2014) discuss a novel bicyclization strategy for the synthesis of multicyclic derivatives, which is relevant for the chemical reactions of pyrazolo compounds (Tu et al., 2014).

Physical Properties Analysis

  • Thermal Studies and Structural Analysis : Moreno-Suárez et al. (2023) conducted thermal studies and X-ray crystallographic analyses on related pyrazole derivatives to gain a comprehensive understanding of their molecular structure and physical properties (Moreno-Suárez et al., 2023).

Chemical Properties Analysis

  • Ligand-Receptor Interactions : Dionne et al. (1986) explored the chemical properties such as ligand-receptor interactions of pyrrolo and pyrido analogues, which can provide insights into the chemical properties of related compounds (Dionne et al., 1986).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, some pyrrolidine derivatives are known to have activity against certain enzymes .

properties

IUPAC Name

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-9-12(10(2)18-17-9)5-6-15(20)19-7-13(11-3-4-11)14(16)8-19/h11,13-14H,3-8,16H2,1-2H3,(H,17,18)/t13-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDCQWRWAUHACB-KGLIPLIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)N2CC(C(C2)N)C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C)CCC(=O)N2C[C@@H]([C@H](C2)N)C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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